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Abstract

1-Bromo-3-methylheptane is a chiral primary alkyl halide with a unique structural motif that
influences its chemical reactivity. This technical guide provides a comprehensive overview of
the reactivity profile of 1-bromo-3-methylheptane, drawing upon established principles of
organic chemistry and data from analogous structures due to the limited availability of direct
experimental data for this specific compound. The document details its susceptibility to
nucleophilic substitution and elimination reactions, the governing mechanistic pathways (SN2,
E2), and its utility in forming carbon-carbon bonds via Grignard and Wurtz-type reactions.
Experimental protocols for key transformations are provided, alongside a quantitative summary
of its known physical and computed properties.

Introduction

Alkyl halides are fundamental building blocks in organic synthesis, valued for their versatility in
forming new chemical bonds. 1-Bromo-3-methylheptane (CsH17Br) presents an interesting
case study in reactivity due to its combination of a primary bromide, conferring high reactivity
towards substitution, and a chiral center at the C3 position, which introduces stereochemical
considerations. Furthermore, the methyl group at the C3 position introduces a degree of steric
hindrance that can modulate the kinetics of substitution and elimination reactions.
Understanding the interplay of these structural features is crucial for predicting its behavior in
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complex synthetic sequences, particularly in the context of drug development where
stereochemistry and predictable reactivity are paramount.[1]

Physicochemical Properties

Quantitative data for 1-bromo-3-methylheptane is primarily based on computed values. These
properties are essential for planning reactions, including solvent selection and purification

methods.

Property Value Source

Molecular Formula CsH17Br PubChem[2]
Molecular Weight 193.12 g/mol PubChem|[2]
IUPAC Name 1-bromo-3-methylheptane PubChem[2]
CAS Number 5200-08-8 PubChem[2]
XLogP3 4.3 PubChem][2]
Monoisotopic Mass 192.05136 Da PubChem|[2]
Polar Surface Area 0 A2 PubChem[2]
Rotatable Bond Count 5 PubChem|[2]

Reactivity and Mechanistic Pathways

The reactivity of 1-bromo-3-methylheptane is dominated by the chemistry of its carbon-
bromine bond. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic
substitution (SN2) and, under appropriate conditions, bimolecular elimination (E2) reactions.
Unimolecular pathways (SN1 and E1) are generally disfavored due to the instability of the
corresponding primary carbocation.[3][4]

Nucleophilic Substitution (SN2)

The SN2 mechanism is expected to be the predominant pathway for substitution reactions of 1-
bromo-3-methylheptane with a wide range of nucleophiles.[3][4] This is a single-step,
concerted process where the nucleophile attacks the electrophilic a-carbon from the backside,
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leading to an inversion of stereochemistry if the carbon were a stereocenter. While the o-
carbon in 1-bromo-3-methylheptane is not chiral, the presence of the chiral center at C3 can
influence the reaction's stereochemical outcome in subsequent transformations.

The rate of the SN2 reaction is sensitive to steric hindrance.[5][6][7][8] The methyl group at the
B-position (C3) in 1-bromo-3-methylheptane introduces some steric bulk, which may slightly
retard the rate of SN2 reactions compared to unbranched primary alkyl halides like 1-
bromoheptane.[9] However, this hindrance is generally not significant enough to prevent the
reaction from occurring efficiently with good nucleophiles.

SN2 reaction mechanism.

Elimination (E2)

Elimination reactions compete with nucleophilic substitution, particularly in the presence of
strong, sterically hindered bases.[10][11][12] For 1-bromo-3-methylheptane, the E2
mechanism is the most likely elimination pathway. This concerted reaction involves the
abstraction of a proton from the -carbon (C2) by a base, the simultaneous formation of a Tt-
bond, and the departure of the bromide leaving group.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the
formation of the more substituted (and therefore more stable) alkene. However, the use of a
bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted
alkene (Hofmann product) due to steric hindrance. In the case of 1-bromo-3-methylheptane,
elimination will lead to the formation of 3-methylhept-1-ene.

Grignard Reagent Formation Reaction with Electrophile
1. Electrophile (e.g., R'CHO)

( ) h ( j
(1-8romo-3-methylheptane)—Mg‘—wm> Grignard Reagent 2.Hs0 | Alcohol

[2 X 1-Bromo-3-methylheptane} 2 Na, dry ether {6,11-Dimethy|dohexadecane]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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